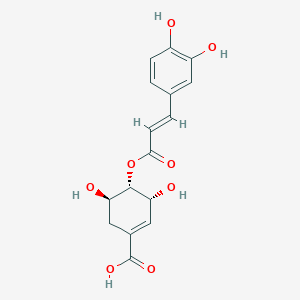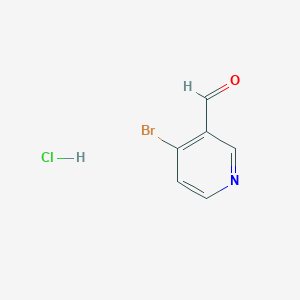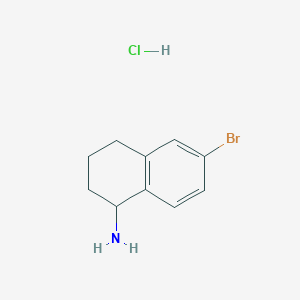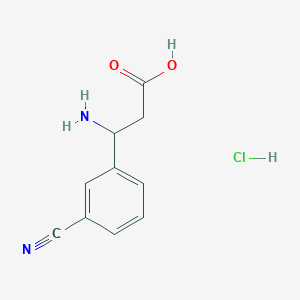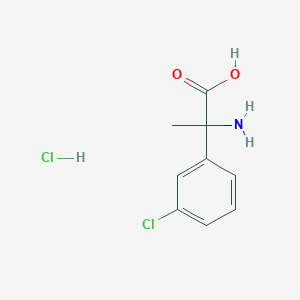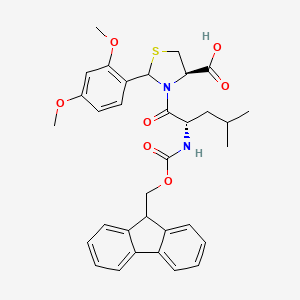
Fmoc-Leu-Cys(psiDmp,Hpro)-OH
Overview
Description
Fmoc-Leu-Cys(psiDmp,Hpro)-OH is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic amino acid that is composed of two parts: the Fmoc (Fluorenylmethyloxycarbonyl) group and the Cys (Cysteine) group. The Fmoc group is an aromatic group that serves as a protecting group while the Cys group is a sulfur-containing group that is responsible for the reactivity of the molecule. The psiDmp,Hpro is an amino acid residue that is found in proteins and can be used to modify the properties of the molecule. Fmoc-Leu-Cys(psiDmp,Hpro)-OH is an important reagent in the synthesis of peptides and proteins, as well as in the development of fluorescent probes and other biochemical assays.
Scientific Research Applications
Fmoc-Leu-Cys(psiDmp,Hpro)-OH has a variety of scientific research applications. It is commonly used in the synthesis of peptides and proteins, as it allows for the efficient and rapid synthesis of these molecules. It is also used in the development of fluorescent probes and other biochemical assays, as the Cys group can be used to modify the properties of the molecule. Additionally, Fmoc-Leu-Cys(psiDmp,Hpro)-OH can be used in the development of inhibitors for enzymes, as well as in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of Fmoc-Leu-Cys(psiDmp,Hpro)-OH is based on its ability to form covalent bonds with other molecules. The Cys group is able to form covalent bonds with other molecules, such as peptides and proteins, due to its sulfur-containing group. This allows for the efficient and rapid synthesis of peptides and proteins. The Fmoc group is able to form covalent bonds with other molecules due to its aromatic group. This allows for the modification of the properties of the molecule, such as its fluorescent properties.
Biochemical and Physiological Effects
Fmoc-Leu-Cys(psiDmp,Hpro)-OH has a variety of biochemical and physiological effects. It is able to modify the properties of proteins, such as their fluorescent properties, as well as their ability to interact with other molecules. It is also able to modify the activity of enzymes, as well as their ability to bind to other molecules. Additionally, Fmoc-Leu-Cys(psiDmp,Hpro)-OH can be used to study the structure and function of proteins and other molecules.
Advantages and Limitations for Lab Experiments
Fmoc-Leu-Cys(psiDmp,Hpro)-OH has a number of advantages and limitations when used in lab experiments. One of the main advantages is its ability to form covalent bonds with other molecules, which allows for the efficient and rapid synthesis of peptides and proteins. Additionally, Fmoc-Leu-Cys(psiDmp,Hpro)-OH can be used to modify the properties of proteins, such as their fluorescent properties. However, one of the main limitations is its lack of stability in solution, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for Fmoc-Leu-Cys(psiDmp,Hpro)-OH. One potential direction is the development of new fluorescent probes and other biochemical assays. Additionally, Fmoc-Leu-Cys(psiDmp,Hpro)-OH could be used to study the structure and function of proteins and other molecules. Another potential direction is the development of inhibitors for enzymes, as well as the study of protein-protein interactions. Finally, Fmoc-Leu-Cys(psiDmp,Hpro)-OH could be used to develop new synthetic methods for the synthesis of peptides and proteins.
properties
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O7S/c1-19(2)15-27(34-33(39)42-17-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26)30(36)35-28(32(37)38)18-43-31(35)25-14-13-20(40-3)16-29(25)41-4/h5-14,16,19,26-28,31H,15,17-18H2,1-4H3,(H,34,39)(H,37,38)/t27-,28-,31?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQOBWLVFZAKI-PWDXKWARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301101610 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301101610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Cys(Psi(Dmp,H)pro)-OH | |
CAS RN |
1926163-06-5 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1926163-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-1-oxopentyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301101610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



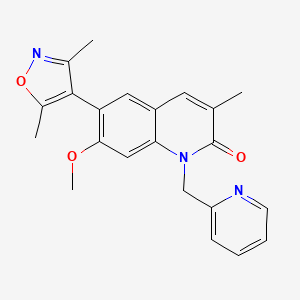
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)



